![molecular formula C18H20N4O4 B2497588 N-(2-methoxyethyl)-5-methyl-2,4-dioxo-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide CAS No. 921853-15-8](/img/structure/B2497588.png)
N-(2-methoxyethyl)-5-methyl-2,4-dioxo-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound belongs to a class of molecules that are structurally characterized by the presence of a pyrrolo[3,2-d]pyrimidine core, a common structural motif found in various chemical entities exhibiting a wide range of biological activities. This compound specifically includes modifications that could potentially affect its physical, chemical, and biological properties.
Synthesis Analysis
Synthesis of related pyrrolo[2,3-d]pyrimidine derivatives involves multi-step reactions, starting from basic pyrimidine precursors followed by cyclization, and functional group modifications to introduce specific substituents like methoxyethyl and p-tolyl groups. For example, compounds with related structures have been synthesized through intramolecular cyclization under the influence of sodium methoxide to give methyl pyrrolo[2,3-d]pyrimidine-6-carboxylates, highlighting the versatility of synthesis methods for this class of compounds (Verves et al., 2013).
Molecular Structure Analysis
The molecular structure of pyrrolo[3,2-d]pyrimidine derivatives is characterized by a fused bicyclic system incorporating pyrimidine and pyrrolo rings. This structural arrangement contributes to the compound's unique electronic and spatial configuration, influencing its interaction with biological targets. Crystallographic studies on similar compounds reveal planar pyrimidine rings with significant displacements for substituent atoms, indicating a polarization effect critical for biological activity (Trilleras et al., 2009).
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
Anti-inflammatory and Analgesic Agents : A study by Abu‐Hashem, Al-Hussain, and Zaki (2020) focused on synthesizing novel heterocyclic compounds derived from visnaginone and khellinone, demonstrating anti-inflammatory and analgesic activities. These compounds were evaluated for their COX-1/COX-2 inhibition, showcasing high inhibitory activity and potential as therapeutic agents (Abu‐Hashem et al., 2020).
Antiviral Activity : Research by Renau et al. (1996) explored the synthesis of non-nucleoside analogs of toyocamycin, sangivamycin, and thiosangivamycin, highlighting the influence of 4- and 4,6-substituents on the antiviral activity of pyrrolo[2,3-d]pyrimidines. This work emphasizes the critical role of specific substituents in enhancing antiviral efficacy against human cytomegalovirus (HCMV) (Renau et al., 1996).
Cytotoxicity against Cancer Cells : Hassan, Hafez, and Osman (2014) synthesized new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives, evaluating their in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells. This study contributes to the development of compounds with potential anticancer properties (Hassan et al., 2014).
Synthesis of Pyrrolo[3,2-d]pyrimidines : Majumdar, Das, and Jana (1998) reported on the synthesis of pyrrolo[3,2-d]pyrimidine derivatives, offering a methodological advancement in the creation of these compounds, which could have various scientific applications, including the development of new pharmaceuticals (Majumdar et al., 1998).
Zukünftige Richtungen
The future directions for the study of “N-(2-methoxyethyl)-5-methyl-2,4-dioxo-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide” could involve further exploration of its therapeutic potential . Additionally, the development of more efficient and sustainable methods for its synthesis could also be a focus .
Eigenschaften
IUPAC Name |
N-(2-methoxyethyl)-5-methyl-3-(4-methylphenyl)-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O4/c1-11-4-6-12(7-5-11)22-17(24)15-14(20-18(22)25)13(10-21(15)2)16(23)19-8-9-26-3/h4-7,10H,8-9H2,1-3H3,(H,19,23)(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEBNLILFWCZUNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=C(C(=CN3C)C(=O)NCCOC)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyethyl)-5-methyl-2,4-dioxo-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

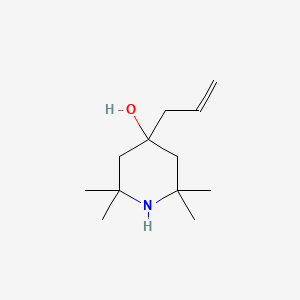



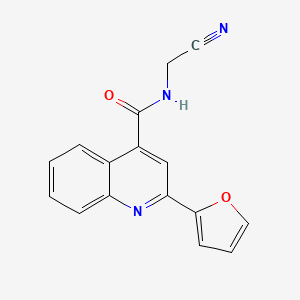

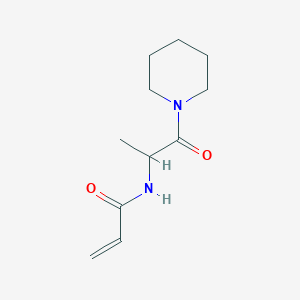
![N-[[4-(Aminomethyl)-2-methylpyrazol-3-yl]methyl]-N-methylbutan-1-amine](/img/structure/B2497518.png)
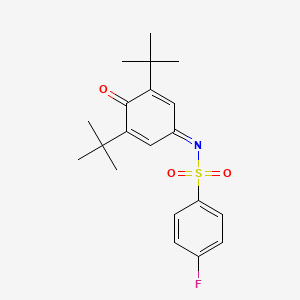
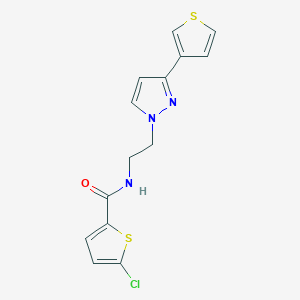
![7-[(2-Fluorophenyl)methyl]-3-methyl-8-{4-[(4-methylphenyl)methyl]piperazinyl}-1,3,7-trihydropurine-2,6-dione](/img/structure/B2497521.png)
![5-(6-Ethylpyrimidin-4-yl)-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B2497523.png)
![N-(3,4-dimethoxyphenyl)-2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2497524.png)
![1-[4-(2-Fluorophenyl)piperazino]-3-{[3-(trifluoromethyl)phenyl]sulfanyl}-2-propanol](/img/structure/B2497525.png)